molecular formula C18H18N4O3S3 B6552614 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide CAS No. 1008108-57-3

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Cat. No.: B6552614
CAS No.: 1008108-57-3
M. Wt: 434.6 g/mol
InChI Key: OIUPDZDIPGRLSE-UHFFFAOYSA-N
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Description

This compound features a pyrimidine core substituted with a thiophene-2-sulfonyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 4-ethylphenyl group. Its molecular formula is C₁₇H₁₇N₅O₃S₃, with a molecular weight of approximately 443.54 g/mol (inferred from , which details a fluorophenyl analog).

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3S3/c1-2-12-5-7-13(8-6-12)21-15(23)11-27-18-20-10-14(17(19)22-18)28(24,25)16-4-3-9-26-16/h3-10H,2,11H2,1H3,(H,21,23)(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUPDZDIPGRLSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a thiophene and pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Thiophene Ring : Utilizing the Paal-Knorr synthesis method.
  • Sulfonylation : The thiophene ring undergoes sulfonylation with sulfonyl chloride.
  • Pyrimidine Ring Formation : Reacting the sulfonylated thiophene with appropriate precursors.
  • Final Coupling : Coupling the pyrimidine derivative with 4-ethylphenyl acetamide under suitable conditions.

This synthetic pathway highlights the complexity and potential for diverse modifications in creating derivatives with varying biological activities.

Anticancer Activity

Research indicates that similar pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds derived from thiadiazolopyrimidine structures have shown cytotoxic effects against various cancer cell lines, such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for these compounds ranged from 5.69 to 9.36 µM, demonstrating potent efficacy against tumor cells .

CompoundCell LineIC50 (µM)
16aMCF-75.69
16bMCF-79.36
17aHepG28.84
17bHepG211.71

Anti-inflammatory Activity

Pyrimidine derivatives have been noted for their anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX). Some studies report IC50 values as low as 0.04 µmol for COX-2 inhibition, indicating a strong potential for therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that specific functional groups significantly influence biological activity. For instance, the presence of electron-donating groups enhances anticancer efficacy, while substitutions at various positions on the pyrimidine or thiophene rings can modulate activity against different biological targets .

Case Studies

  • Thiadiazolopyrimidine Derivatives : A study synthesized several thiadiazolopyrimidine derivatives and evaluated their cytotoxicity against multiple cancer cell lines, establishing a correlation between structural modifications and increased anticancer activity .
  • In Vivo Studies : Investigations into anti-inflammatory activity through in vivo models demonstrated that certain pyrimidine derivatives significantly reduced edema in carrageenan-induced paw edema models, affirming their potential as anti-inflammatory agents .

Scientific Research Applications

Structure and Synthesis

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C18H20N4O3S3
  • Molecular Weight : 426.56 g/mol

Synthetic Routes

The synthesis typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction involving thiophene-2-sulfonyl chloride and an appropriate amine.
  • Introduction of the Thioether Linkage : The thioether linkage is formed by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is created by reacting the thioether intermediate with an acyl chloride in the presence of a base.
  • Final Substitution : The final step involves nucleophilic substitution to introduce the 4-ethylphenyl group.

The biological activity of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The unique thiophen-2-sulfonyl group may bind to active sites on enzymes, inhibiting their activity and thus affecting various biochemical pathways. This mechanism suggests potential therapeutic effects in conditions where such pathways are dysregulated.

Medicinal Chemistry

  • Anticancer Activity : Compounds with similar structures have been studied for their potential anticancer properties. The ability to inhibit specific enzymes involved in cancer cell proliferation makes this compound a candidate for further investigation.
  • Antimicrobial Properties : The sulfonamide group has been associated with antimicrobial activity, making this compound potentially useful in developing new antibiotics.
  • Enzyme Inhibition Studies : Research into the inhibition of specific enzymes (e.g., kinases) could lead to novel therapeutic agents targeting various diseases, including metabolic disorders and cancers.

Materials Science

  • Organic Electronics : The unique electronic properties imparted by the thiophenes could be explored for applications in organic semiconductors or photovoltaic devices.
  • Polymer Chemistry : The compound could serve as a building block for creating novel polymers with tailored properties for specific applications.

Comparison with Similar Compounds

Structural and Functional Analogues

Anti-Inflammatory Triazole Derivatives (AS111)
  • Structure: 2-[[4-Amino-5-(2-pyridyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide (AS111).
  • Key Differences : Replaces the pyrimidine core with a triazole ring and substitutes the thiophene-sulfonyl group with a pyridinyl moiety.
  • Activity : Demonstrated 1.28× higher anti-inflammatory activity than diclofenac in a rat formalin edema model. Mechanistic studies suggest cyclooxygenase-2 (COX-2) inhibition .
Modafinil Analogs (4c and 4d)
  • Structure :
    • 4c : 2-(Benzhydrylsulfonyl)-N-(4-chlorophenyl)acetamide.
    • 4d : 2-(Benzhydrylsulfinyl)-N-(4-ethylphenyl)acetamide.
  • Key Differences : The target compound replaces the benzhydryl group with a pyrimidine-thiophene-sulfonyl system.
  • Activity: 4c: Showed stimulant and wake-promoting effects comparable to modafinil in mice .
  • Implications : The ethylphenyl group in both 4d and the target compound may enhance blood-brain barrier penetration, but the pyrimidine-thiophene system could modulate receptor specificity (e.g., dopamine vs. histamine pathways).
Antimicrobial Oxadiazole Derivatives (6f)
  • Structure : N-Substituted 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl-2-sulfanyl acetamide (6f).
  • Key Differences : Oxadiazole core instead of pyrimidine; 4-chlorophenyl vs. 4-ethylphenyl substitution.
  • Activity : Exhibited potent antimicrobial activity against E. coli, S. aureus, and fungal strains .
  • Implications : The pyrimidine-thiophene system may offer broader-spectrum activity or reduced cytotoxicity compared to oxadiazole derivatives.

Pharmacokinetic and Toxicity Considerations

  • Electron-Withdrawing Groups: The thiophene-sulfonyl group in the target compound likely improves metabolic stability compared to benzhydrylsulfonyl () or nitro-containing analogs (), which are associated with carcinogenicity .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide?

Methodological Answer:
The synthesis typically involves a multi-step nucleophilic substitution and coupling strategy.

  • Step 1 : React 4-amino-5-(thiophene-2-sulfonyl)pyrimidine-2-thiol with 2-chloro-N-(4-ethylphenyl)acetamide in refluxing ethanol (40–60°C, 6–8 hours) to form the sulfanyl bridge. This leverages the thiol group’s nucleophilicity to displace chloride .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/chloroform mixtures to isolate the product .
  • Validation : Confirm reaction completion using TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and characterize via 1^1H/13^13C NMR to verify the sulfanyl linkage and absence of unreacted thiol .

Basic: Which spectroscopic and analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (DMSO-d6, 400 MHz) should show distinct peaks for the thiophene-sulfonyl group (δ 7.5–8.0 ppm), pyrimidine NH2 (δ 6.8–7.2 ppm), and acetamide methylene (δ 4.2–4.5 ppm). 13^13C NMR confirms carbonyl (C=O, δ 168–170 ppm) and aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : ESI+ mode to validate molecular ion [M+H]+^+ matching the theoretical mass (e.g., C18_{18}H19_{19}N5_5O3_3S3_3: calc. 473.06, obs. 473.05) .
  • Infrared Spectroscopy (IR) : Key stretches include N-H (3300–3400 cm1^{-1}), C=O (1650–1680 cm1^{-1}), and S=O (1150–1200 cm1^{-1}) .

Advanced: How can researchers optimize crystallization of this compound for high-resolution X-ray diffraction studies?

Methodological Answer:

  • Solvent Selection : Use mixed solvents (e.g., chloroform/acetone 1:5 v/v) to modulate solubility. Slow evaporation at 4°C promotes nucleation .
  • Data Collection : Employ a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve ambiguities in sulfonyl/sulfanyl orientations using SHELXL-2016 for refinement .
  • Challenges : Address disorder in the thiophene ring or ethylphenyl group by applying geometric restraints (DFIX, SIMU in SHELXL) and validating thermal parameters (ADPs) .

Advanced: How can structural data inform structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Electron Density Maps : Use Hirshfeld surface analysis (CrystalExplorer) to identify key intermolecular interactions (e.g., S···O contacts between sulfonyl and pyrimidine groups) that stabilize the bioactive conformation .
  • Docking Studies : Align the X-ray structure with target proteins (e.g., kinases) using AutoDock Vina. Focus on the sulfonyl group’s electrostatic potential for hydrogen bonding with catalytic residues .
  • SAR Modifications : Substitute the 4-ethylphenyl group with electron-withdrawing groups (e.g., -CF3) to enhance binding affinity. Validate via comparative crystallography and IC50 assays .

Advanced: How should researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation : Replicate cytotoxicity assays (e.g., MTT on HeLa cells) under standardized conditions (5% CO2, 37°C) to rule out batch variability. Cross-check with a third-party lab .
  • Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) to measure direct binding to putative targets (e.g., EGFR). Compare with indirect activity readouts (e.g., Western blot for phosphorylated proteins) .
  • Data Triangulation : Combine crystallographic data (bond lengths/angles), computational MD simulations (flexibility of the sulfanyl bridge), and enzymatic assays to reconcile discrepancies in IC50 values .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

  • Short-term : Store at 0–6°C in amber vials under argon to prevent oxidation of the sulfanyl group .
  • Long-term : Lyophilize and store at -20°C in sealed ampoules with desiccant (silica gel). Confirm stability via monthly HPLC checks (C18 column, 90% acetonitrile/water) .

Advanced: How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use SwissADME to calculate logP (target <3.5), topological polar surface area (TPSA <140 Ų), and PAINS filters to eliminate pan-assay interference substructures .
  • Metabolic Stability : Run CYP450 inhibition assays (e.g., CYP3A4) and correlate with molecular dynamics simulations of the acetamide group’s solvent accessibility .
  • Synthetic Feasibility : Apply retrosynthetic tools (e.g., AiZynthFinder) to prioritize derivatives with accessible routes (e.g., substituting thiophene with furan via Suzuki coupling) .

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